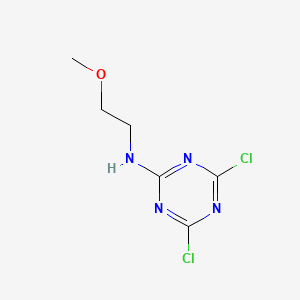

4,6-dichloro-N-(2-methoxyethyl)-1,3,5-triazin-2-amine

Description

Properties

IUPAC Name |

4,6-dichloro-N-(2-methoxyethyl)-1,3,5-triazin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8Cl2N4O/c1-13-3-2-9-6-11-4(7)10-5(8)12-6/h2-3H2,1H3,(H,9,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSRCDPFTSUESLH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCNC1=NC(=NC(=N1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8Cl2N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50706883 | |

| Record name | 4,6-Dichloro-N-(2-methoxyethyl)-1,3,5-triazin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50706883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13807-42-6 | |

| Record name | 4,6-Dichloro-N-(2-methoxyethyl)-1,3,5-triazin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50706883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-dichloro-N-(2-methoxyethyl)-1,3,5-triazin-2-amine typically involves the reaction of 4,6-dichloro-1,3,5-triazine with 2-methoxyethylamine. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration or extraction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

4,6-dichloro-N-(2-methoxyethyl)-1,3,5-triazin-2-amine can undergo various types of chemical reactions, including:

Nucleophilic substitution: The chlorine atoms in the triazine ring can be replaced by nucleophiles such as amines, thiols, or alcohols.

Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

Reduction: Reduction reactions can lead to the formation of amine derivatives.

Common Reagents and Conditions

Nucleophilic substitution: Common reagents include amines, thiols, and alcohols. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Major Products Formed

Nucleophilic substitution: Substituted triazine derivatives with various functional groups.

Oxidation: Oxidized triazine derivatives.

Reduction: Reduced amine derivatives.

Scientific Research Applications

4,6-dichloro-N-(2-methoxyethyl)-1,3,5-triazin-2-amine has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

Medicine: Explored for its potential use in drug development and as a pharmacological agent.

Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4,6-dichloro-N-(2-methoxyethyl)-1,3,5-triazin-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. This can lead to various biological effects, such as antimicrobial or anticancer activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs of 4,6-dichloro-N-(2-methoxyethyl)-1,3,5-triazin-2-amine, focusing on substituent variations, synthesis methods, physicochemical properties, and applications:

Key Observations and Trends

Substituent Effects on Reactivity and Yield :

- Bulky substituents (e.g., naphthalen-1-ylmethyl) require optimized purification (e.g., silica gel chromatography) but achieve moderate yields (75%) .

- Electron-withdrawing groups (e.g., 4-nitrophenyl) enhance electrophilic substitution, enabling high-yield antimalarial derivatives (96% for Compound 7) .

Anilazine’s 2-chlorophenyl group contributes to its environmental persistence, highlighting trade-offs between stability and ecological impact .

Coordination Chemistry :

- Triazine derivatives with aromatic or heterocyclic substituents (e.g., 4-fluorophenyl, pyrimidin-2-yl) form stable complexes with Pt(IV) and Pd(II), suggesting applications in catalysis or metallodrugs .

Physicochemical Properties :

- Melting points vary significantly with substituent polarity; pyridyl analogs (6a) exhibit high melting points (256–260°C), while aliphatic substituents (e.g., 2-methoxyethyl) may reduce crystallinity .

Biological Activity

4,6-Dichloro-N-(2-methoxyethyl)-1,3,5-triazin-2-amine (CAS No. 13807-42-6) is a triazine derivative with potential applications in various biological fields. This compound has garnered attention for its possible antimicrobial , anticancer , and anti-inflammatory properties. This article reviews the biological activity of this compound based on diverse research findings.

- Molecular Formula : C₆H₈Cl₂N₄O

- Molecular Weight : 223.06 g/mol

- IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The compound can inhibit enzymes or receptors involved in various biological pathways, leading to its antimicrobial and anticancer effects.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. A study evaluated various triazine derivatives and found that several compounds demonstrated promising activity against Gram-positive and Gram-negative bacteria as well as fungi. The Minimum Inhibitory Concentration (MIC) values for effective compounds ranged from 6.25 to 12.5 μg/mL .

Table 1: Antimicrobial Activity of Triazine Derivatives

| Compound | MIC (μg/mL) | Target Organisms |

|---|---|---|

| 3f | 6.25 | Staphylococcus aureus |

| 3g | 12.5 | Escherichia coli |

| 3h | 6.25 | Candida albicans |

| 3i | 12.5 | Pseudomonas aeruginosa |

Anticancer Activity

The anticancer potential of triazine derivatives has been explored extensively. For instance, studies have shown that certain triazine compounds can induce apoptosis in cancer cells through the inhibition of specific signaling pathways. The interaction with topoisomerases has been highlighted as a mechanism through which these compounds exert their anticancer effects .

Anti-inflammatory Activity

The anti-inflammatory properties of triazine derivatives have also been documented. Compounds similar to this compound have shown effectiveness in reducing inflammation markers in vitro and in vivo models. Molecular docking studies suggest that these compounds can bind effectively to cyclooxygenase enzymes (COX), which play a crucial role in inflammatory processes .

Case Studies

-

Antimicrobial Efficacy Study :

A study published in PubMed evaluated a series of triazine derivatives for their antimicrobial activity against various pathogens. The results demonstrated that several derivatives exhibited significant antibacterial and antifungal activities comparable to standard antibiotics . -

Cancer Cell Line Study :

In another investigation, researchers assessed the effects of triazine derivatives on human cancer cell lines. The results indicated that these compounds could inhibit cell proliferation and induce apoptosis in breast cancer cells through the activation of caspase pathways .

Q & A

Q. What are the standard synthetic routes for preparing 4,6-dichloro-N-(2-methoxyethyl)-1,3,5-triazin-2-amine?

The compound is synthesized via nucleophilic substitution of cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) with 2-methoxyethylamine. The procedure involves:

- Step 1 : Dissolve cyanuric chloride in dichloromethane (DCM) at 0°C.

- Step 2 : Add Hünig’s base (DIPEA) as a catalyst, followed by slow addition of 2-methoxyethylamine.

- Step 3 : Stir at 0°C for 15 minutes, then at room temperature for 30 minutes.

- Step 4 : Purify via silica column chromatography using gradient elution (2→40% ethyl acetate in hexanes). Typical yields range from 60–86%, depending on stoichiometry and reaction time .

Q. How is the compound characterized to confirm its structure and purity?

Key analytical methods include:

- NMR Spectroscopy :

- ¹H NMR : Signals for methoxyethyl protons (δ ~3.3–3.5 ppm, CH₂OCH₃) and triazine NH (δ ~8–10 ppm).

- ¹³C NMR : Peaks at ~164–166 ppm confirm triazine carbons .

- LC-MS/HRMS : Molecular ion peaks at m/z [M+H]+ (calculated for C₆H₈Cl₂N₅O: 252.01) .

- UPLC : Purity >99% with retention time matching reference standards .

Q. What purification methods are effective for isolating the compound?

Silica gel column chromatography with gradient elution (ethyl acetate/hexanes) is standard. For polar byproducts, dichloromethane/methanol (95:5) is used . Recrystallization from ethanol or acetone is optional but less common due to moderate solubility .

Advanced Research Questions

Q. How do reaction conditions influence substitution patterns and yields in triazine synthesis?

Q. Characterization Benchmarks :

- ¹H NMR (DMSO-d₆) : δ 3.3 (s, OCH₃), 3.5 (t, CH₂O), 8.5 (br, NH) .

- HRMS : m/z 252.01 [M+H]+ .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.